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Abstract
Phosmidosine is a naturally occurring nucleotide antibiotic isolated from Streptomyces

durhameusis. It is a unique molecule composed of an 8-oxoadenosine core linked to L-proline

via a chiral N-acyl phosphoramidate bond.[1] This distinct chemical architecture is the basis for

its significant biological activities, including potent antitumor effects. Phosmidosine has been

shown to induce cell cycle arrest at the G1 phase, suggesting a mechanism of action that

interferes with protein synthesis.[2] This technical guide provides a comprehensive overview of

the elucidation of Phosmidosine's chemical structure, detailing the spectroscopic and

synthetic methodologies employed. It also presents available quantitative data and explores its

mechanism of action, offering insights for researchers in drug discovery and development.

Chemical Structure and Physicochemical Properties
The definitive structure of Phosmidosine was determined through a combination of

spectroscopic analysis and total synthesis. It is characterized by an 8-oxoadenosine moiety

connected to an L-proline residue through a phosphoramidate linkage. A key feature of

Phosmidosine is the presence of a chiral center at the phosphorus atom.[1]

Table 1: Physicochemical Properties of Phosmidosine
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Property Value Source

Molecular Formula C₁₆H₂₄N₇O₈P PubChem

Molecular Weight 473.38 g/mol PubChem

Appearance
Not explicitly stated in search

results
-

Melting Point
Not explicitly stated in search

results
-

Specific Rotation
Not explicitly stated in search

results
-

Spectroscopic Data for Structural Elucidation
The elucidation of Phosmidosine's complex structure heavily relied on modern spectroscopic

techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was instrumental in defining the connectivity and stereochemistry of

Phosmidosine. While specific chemical shifts and coupling constants are detailed within the

full-text publications, the available literature highlights the use of ¹H, ¹³C, and ³¹P NMR. Notably,

¹³C NMR spectra were crucial in distinguishing between the diastereomers of Phosmidosine,

suggesting that the naturally occurring form is the slow-eluting diastereomer in

chromatographic separations.[1]

Table 2: Summary of NMR Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b140239?utm_src=pdf-body
https://www.benchchem.com/product/b140239?utm_src=pdf-body
https://www.benchchem.com/product/b140239?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/12003538/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus Key Observations Reference

¹H NMR

Used for determining the

proton environment of the

ribose, purine, and proline

moieties.

[1][3]

¹³C NMR

Crucial for confirming the

carbon skeleton and

differentiating between

diastereomers.

[1]

³¹P NMR

Confirmed the presence of the

phosphoramidate linkage and

its chemical environment.

[3]

Note: Detailed spectral data (chemical shifts in ppm, coupling constants in Hz) are reported in

the primary literature and are essential for unambiguous structural assignment.

Mass Spectrometry (MS)
Mass spectrometry provided vital information regarding the molecular weight and fragmentation

pattern of Phosmidosine, further confirming its elemental composition and the connectivity of

its structural components. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-

Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry were

likely employed in its characterization.

Table 3: Summary of Mass Spectrometric Data

Technique Key Findings Reference

High-Resolution MS
Confirmed the elemental

composition (C₁₆H₂₄N₇O₈P).
PubChem

Tandem MS (MS/MS)

Would provide fragmentation

patterns to confirm the 8-

oxoadenosine, proline, and

phosphate substructures.

-
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Note: Specific m/z values for parent and fragment ions are detailed in the primary research

articles.

Total Synthesis of Phosmidosine
The total synthesis of Phosmidosine was a critical step in confirming its proposed structure

and providing a means to produce analogs for structure-activity relationship (SAR) studies. The

first successful synthesis was a significant achievement, involving the strategic use of

protecting groups and a key coupling reaction.[1]

Synthetic Strategy Overview
The general synthetic approach involves the coupling of a suitably protected 8-oxoadenosine

derivative with a protected L-prolinamide phosphoramidite derivative. A key challenge in the

synthesis is the selective protection of the various reactive functional groups on the 8-

oxoadenosine and proline moieties.
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Figure 1. General Synthetic Workflow for Phosmidosine.
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Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in

the literature for the synthesis and characterization of Phosmidosine and its analogs.

General Method for Phosmidosine Synthesis
The first total synthesis of Phosmidosine involved the following key steps[1]:

Protection of 8-Oxoadenosine: The hydroxyl groups of the ribose moiety of 8-oxoadenosine

were protected using standard protecting groups (e.g., silyl ethers). A tert-butoxycarbonyl

(Boc) group was selectively introduced to the 7-NH position of the 8-oxoadenine base.[1]

Preparation of the Phosphoramidite Reagent: N-tritylprolinamide was reacted with a

phosphitylating agent to generate the corresponding phosphoramidite derivative.

Coupling Reaction: The protected 8-oxoadenosine derivative was coupled with the N-

tritylprolinamide phosphoramidite in the presence of an activator, such as 5-(3,5-

dinitrophenyl)-1H-tetrazole.[1]

Deprotection: The coupled product was subjected to a full deprotection sequence to remove

all protecting groups, yielding a mixture of Phosmidosine and its diastereomer.[1]

Purification: The diastereomers were separated using high-performance liquid

chromatography (HPLC).

NMR Spectroscopic Analysis
NMR spectra were typically acquired on a 270 MHz or higher field spectrometer. Samples were

dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). Chemical shifts were referenced to

tetramethylsilane (TMS) for ¹H and ¹³C NMR, and to 85% phosphoric acid for ³¹P NMR.

Mass Spectrometric Analysis
Mass spectra were obtained using ESI or MALDI-TOF mass spectrometers. High-resolution

mass spectrometry (HRMS) was used to confirm the elemental composition.

Mechanism of Action and Biological Activity
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Phosmidosine exhibits potent antitumor activity by inducing cell cycle arrest at the G1 phase.

[2] The proposed mechanism of action involves the inhibition of protein biosynthesis.

Specifically, it is suggested that Phosmidosine acts as an inhibitor of prolyl adenosine 5'-

phosphate (prolyl-AMP), an intermediate in the charging of tRNA with proline by prolyl-tRNA

synthetase.[4] By blocking this crucial step in protein synthesis, Phosmidosine effectively halts

cell proliferation.
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Figure 2. Proposed Mechanism of Action of Phosmidosine.

Conclusion
The chemical structure of Phosmidosine, a potent antitumor antibiotic, has been unequivocally

established through a combination of advanced spectroscopic methods and total synthesis. Its

unique N-acyl phosphoramidate linkage between 8-oxoadenosine and L-proline is central to its

biological activity. The elucidation of its structure and the development of a synthetic route have
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paved the way for the creation of more stable and potent analogs, offering promising avenues

for the development of novel anticancer therapeutics. Further investigation into the precise

molecular interactions between Phosmidosine and its target, prolyl-tRNA synthetase, will be

crucial for the rational design of next-generation inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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